12alpha-Hydroxyevodol
Overview
Description
12alpha-Hydroxyevodol is a natural compound belonging to the diterpenoid class. Its chemical structure is represented by the formula C26H28O10, with a molar mass of 500.5 g/mol. This compound is primarily found in certain Chinese herbal plants such as Evodia rutaecarpa and Ligustrum lucidum. It exhibits a variety of biological activities, including anti-inflammatory, antioxidant, anti-tumor, and antibacterial effects .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 12alpha-Hydroxyevodol are currently unknown
Pharmacokinetics
The compound is soluble in various solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This suggests that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
It is known that triterpenoids can have a variety of biological activities, including anti-inflammatory, antioxidant, anti-tumor, and antibacterial effects . .
Action Environment
The compound is stable at temperatures between 2-8°C and should be protected from air and light . .
Preparation Methods
The preparation of 12alpha-Hydroxyevodol is challenging due to its low content in natural plants. There are no clear reports or literature on its synthetic routes. Typically, researchers use various extraction and separation techniques to purify and obtain this compound. These methods include:
Solvent Extraction: Using solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone to extract the compound from plant material.
Column Chromatography: A technique used to separate and purify the compound based on its chemical properties.
Liquid Chromatography: Another method employed to achieve high purity levels of this compound.
Chemical Reactions Analysis
12alpha-Hydroxyevodol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in its structure can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
12alpha-Hydroxyevodol has significant potential in various scientific research fields:
Comparison with Similar Compounds
12alpha-Hydroxyevodol can be compared with other diterpenoids such as:
Evodol: Another compound found in Evodia rutaecarpa with similar biological activities.
Sinomenine: A diterpenoid with anti-inflammatory and analgesic properties.
Ligustilide: Found in Ligustrum lucidum, known for its antioxidant and neuroprotective effects. The uniqueness of this compound lies in its specific combination of biological activities and its potential for drug development
Properties
IUPAC Name |
(1R,2R,7S,13R,14R,16S,19S,20S,21S)-19-(furan-3-yl)-11,21-dihydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O10/c1-22(2)17-16(29)18(30)23(3)12(25(17)10-33-15(28)8-14(25)35-22)7-13(27)24(4)19(11-5-6-32-9-11)34-21(31)20-26(23,24)36-20/h5-6,9,12-14,19-20,27,29H,7-8,10H2,1-4H3/t12-,13-,14-,19-,20+,23-,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZAWWJSPGIYFX-MLAPLXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=O)C3(C(C24COC(=O)CC4O1)CC(C5(C36C(O6)C(=O)OC5C7=COC=C7)C)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@H](C[C@@H]([C@@]3([C@]14[C@H](O4)C(=O)O[C@H]3C5=COC=C5)C)O)[C@@]67COC(=O)C[C@@H]6OC(C7=C(C2=O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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